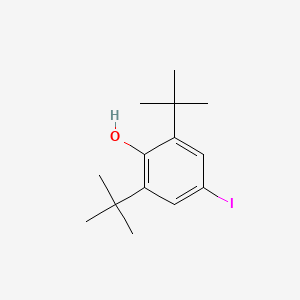

2,6-Di-tert-butyl-4-iodophenol

説明

Contextualization within Hindered Phenol (B47542) Chemistry and Halogenated Aromatic Frameworks

The chemical properties of 2,6-Di-tert-butyl-4-iodophenol are best understood by considering its two primary structural motifs: the hindered phenol core and the halogenated aromatic ring.

Hindered Phenol Chemistry: Sterically hindered phenols are a class of phenolic compounds characterized by bulky alkyl groups, typically tert-butyl, at the ortho positions relative to the hydroxyl group. mdpi.com This steric shielding significantly influences the reactivity of the phenolic proton and the stability of the corresponding phenoxy radical. Unlike simple phenols, the hydroxyl group of hindered phenols is less available for intermolecular hydrogen bonding. The primary role of hindered phenols, such as the parent compound 2,6-Di-tert-butylphenol (B90309), is as antioxidants. wikipedia.orglookchem.com The steric hindrance increases the stability of the phenoxy radical formed upon hydrogen atom abstraction, allowing it to act as an effective radical scavenger, which is crucial in preventing the oxidative degradation of materials like polymers, fuels, and lubricants. wikipedia.orglookchem.com This inherent stability and predictable reactivity make hindered phenols foundational components in the synthesis of more complex molecules and antioxidants. wikipedia.orgmdpi.comosti.govnih.gov

Halogenated Aromatic Frameworks: Aryl halides are pivotal building blocks in organic synthesis, serving as precursors for carbon-carbon and carbon-heteroatom bond formation, often through transition-metal-catalyzed cross-coupling reactions. mdpi.com The reactivity of the carbon-halogen bond is dependent on the halogen, with the C-I bond being the most reactive and susceptible to oxidative addition in catalytic cycles. mdpi.com Halogenated aromatic compounds are widely used as intermediates in the production of pharmaceuticals, agrochemicals, and materials. mdpi.com The introduction of an iodine atom onto the 2,6-di-tert-butylphenol framework, therefore, installs a reactive handle that opens avenues for synthetic diversification far beyond that of its non-halogenated parent compound. The presence of iodine allows for transformations that are not accessible to simple hindered phenols, making this compound a versatile intermediate.

Significance in Contemporary Synthetic Methodologies and Mechanistic Investigations

The dual functionality of this compound underpins its importance in both the development of new synthetic methods and the detailed study of chemical reactions.

Synthetic Methodologies: The synthesis of this compound itself is typically achieved through the electrophilic iodination of 2,6-di-tert-butylphenol. acs.org Mechanistic studies have shown that the reaction of 2,6-di-tert-butylphenol with an iodinating agent like iodine in the presence of an oxidant (e.g., H₂O₂) in methanol (B129727) can be complex. acs.org The primary product of this electrophilic iodination is the 4-iodocyclohexa-2,5-dienone, which can then undergo a rapid, iodine-assisted solvolysis that competes with its rearrangement to the final this compound product. acs.org

Once formed, the compound serves as a valuable intermediate. The C-I bond is a key site for further functionalization. While specific cross-coupling applications for this exact molecule are not extensively detailed in the provided literature, the known reactivity of aryl iodides suggests its potential use in reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the attachment of various organic fragments at the para-position. mdpi.comresearchgate.net

Mechanistic Investigations: this compound has proven to be an excellent model substrate for studying reaction mechanisms, particularly those involving oxidation and dehalogenation.

Oxidative Reactions: The reaction of this compound with iodinating agents has been studied to understand the formation of various oxidation products. Depending on the reaction time and conditions, a range of products can be formed, highlighting the compound's complex reactivity. acs.org

Base-Catalyzed Dehalogenation: Research has shown that under strongly basic conditions and in the presence of oxygen, this compound undergoes oxidation via a proposed radical mechanism. researchgate.net This process does not lead to a keto carbene as previously thought but instead yields a variety of products whose formation is highly dependent on the oxygen concentration. researchgate.net

The table below summarizes the products observed from the reaction of 2,6-Di-tert-butylphenol and its iodo-derivative under various conditions, as detailed in mechanistic studies.

| Precursor | Reaction Conditions | Products Observed | Research Focus |

| 2,6-Di-tert-butylphenol (1) | I₂, H₂O₂, MeOH | This compound (2), 4,4'-Biphenol (3), 4,4'-Diphenoquinone (4), 4-Methoxyphenol (B1676288) (5), p-Benzoquinone (6) | Electrophilically assisted solvolysis of dienone intermediate acs.org |

| This compound (1) | Strongly basic, O₂ | 4,4'-Biphenol (2), Diphenoquinone (B1195943) (3), p-Benzoquinone (5), (Oxocyclohexadienylidene)bisphenol (6) | Radical mechanism of base-catalyzed dehalogenation researchgate.net |

Overview of Key Research Areas and Future Trajectories for this compound

Research involving this compound and related structures continues to evolve, driven by the quest for new synthetic tools and a deeper understanding of chemical reactivity.

Key Research Areas: Current research interest is centered on several key aspects of this compound. The primary focus has been on elucidating the mechanisms of its formation and subsequent reactions, particularly oxidative and base-catalyzed transformations. acs.orgresearchgate.net These studies are crucial for controlling the synthesis of valuable downstream products like substituted biphenols and quinones, which have applications in polymer chemistry and materials science. Furthermore, there is an implicit interest in using the compound as a building block. The combination of a sterically demanding phenolic ligand and a reactive C-I bond makes it a candidate for creating novel molecular architectures, including ligands for catalysis and precursors for biologically active molecules, drawing parallels with other functionalized hindered phenols. mdpi.comnih.govmdpi.com

Future Trajectories: The future of research on this compound is likely to follow several promising paths:

Advanced Catalysis: The molecule could be employed as a precursor to novel catalysts. The phenolic oxygen can coordinate to a metal center, while the iodine atom provides a reactive site for catalytic transformations or for anchoring the catalyst to a support.

Materials Science: The rigid and bulky nature of the di-tert-butylphenyl group, combined with the potential for polymerization or functionalization at the iodo position, makes it an attractive monomer for creating new polymers with potentially unique thermal or optical properties.

Medicinal Chemistry: While outside the direct scope of this article, the hindered phenol motif is a known pharmacophore with antioxidant properties. mdpi.commdpi.com Future work could explore the synthesis of complex derivatives from this compound as potential therapeutic agents, where the iodine atom serves as a handle for introducing diverse functionalities.

Green Chemistry: Developing more efficient and environmentally benign methods for the synthesis and transformation of this compound will be a continuing goal. This includes exploring novel catalytic systems that minimize waste and operate under milder conditions. chemrxiv.org

Structure

3D Structure

特性

IUPAC Name |

2,6-ditert-butyl-4-iodophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21IO/c1-13(2,3)10-7-9(15)8-11(12(10)16)14(4,5)6/h7-8,16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMQZVMMEASMOCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10526226 | |

| Record name | 2,6-Di-tert-butyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40084-31-9 | |

| Record name | 2,6-Di-tert-butyl-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10526226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 2,6 Di Tert Butyl 4 Iodophenol

Direct Halogenation Strategies for 2,6-Di-tert-butylphenol (B90309) to Yield 2,6-Di-tert-butyl-4-iodophenol

The most straightforward approach to synthesizing this compound is the direct iodination of its parent compound, 2,6-Di-tert-butylphenol. Due to the bulky tert-butyl groups at the ortho positions (2 and 6), the para position (4) is sterically accessible and electronically activated for electrophilic substitution.

Electrophilic Iodination with Iodine/Hydrogen Peroxide Systems

A common and effective method for the iodination of phenols involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). This system enhances the electrophilicity of iodine, facilitating the attack on the electron-rich aromatic ring.

Research conducted on the reaction of 2,6-Di-tert-butylphenol with iodine and hydrogen peroxide in methanol (B129727) has shown that this system yields this compound as one of the products. Current time information in Bangalore, IN.sigmaaldrich.com However, the reaction is complex and can lead to several other compounds, including a 4,4'-biphenol, a 4,4'-diphenoquinone, and p-benzoquinone. Current time information in Bangalore, IN.sigmaaldrich.com The product distribution is sensitive to reaction time and the concentration of iodine. Current time information in Bangalore, IN.sigmaaldrich.com

The mechanism is believed to proceed through the initial electrophilic iodination to form a 4-iodocyclohexa-2,5-dienone intermediate. Current time information in Bangalore, IN.sigmaaldrich.com This intermediate can then undergo a prototropic rearrangement to yield the desired this compound. Current time information in Bangalore, IN.sigmaaldrich.com However, it can also participate in side reactions, such as solvolysis, especially when assisted by excess iodine, which can lead to the formation of byproducts like 4-methoxyphenol (B1676288) (when methanol is the solvent) and subsequently p-benzoquinone. Current time information in Bangalore, IN.sigmaaldrich.com The use of H₂O₂ is crucial, as experiments show the reaction does not proceed in its absence, highlighting its role as an essential oxidizer in the system. chemistry-chemists.com

| Product Name | Chemical Structure | Notes |

| This compound | C₁₄H₂₁IO | The desired product, formed via rearrangement of a dienone intermediate. |

| 4,4'-Biphenol Derivative | (C₁₄H₂₀OH)₂ | Formed as a coupling byproduct. |

| 4,4'-Diphenoquinone Derivative | (C₁₄H₂₀O)₂ | Oxidation product of the biphenol. |

| 4-Methoxyphenol Derivative | C₁₅H₂₄O₂ | Results from the solvolysis of the dienone intermediate in methanol. |

| p-Benzoquinone | C₆H₄O₂ | An eventual oxidation product. |

Alternative Iodinating Reagents and Optimized Conditions

To improve selectivity and yield, researchers have explored various other iodinating agents. While elemental iodine is effective with an oxidant, other reagents can offer milder conditions and easier handling.

One such alternative is 1,3-Diiodo-5,5'-dimethylhydantoin (DIH) . DIH is recognized for having higher reactivity and selectivity compared to molecular iodine or N-iodosuccinimide (NIS), another common iodinating agent. It is a stable, non-subliming solid that can effectively iodinate aromatic compounds at room temperature, often in the presence of an acid catalyst like sulfuric acid. The byproduct, dimethylhydantoin, is easily removed by aqueous extraction.

Another potent reagent is bis(sym-collidine)iodine(I) hexafluorophosphate . This pre-formed iodine(I) electrophile has been used for the iodination of anilines and phenols. europa.eu Such reagents can offer high reactivity under specific conditions, providing another avenue for the direct synthesis of this compound.

| Reagent | Abbreviation | Key Characteristics |

| 1,3-Diiodo-5,5'-dimethylhydantoin | DIH | High reactivity and selectivity; stable solid; easy byproduct removal. |

| N-Iodosuccinimide | NIS | Commonly used, but often less reactive than DIH. |

| Bis(sym-collidine)iodine(I) hexafluorophosphate | - | A powerful pre-formed iodine(I) electrophile. europa.eu |

Indirect Synthesis Pathways and Precursor Derivatization

Indirect routes to this compound involve synthesizing a 4-substituted 2,6-Di-tert-butylphenol precursor and then converting the 4-substituent into an iodo group. These methods can be advantageous when direct iodination proves to be low-yielding or unselective.

Transformations from Related 4-Substituted 2,6-Di-tert-butylphenols

A key precursor for indirect synthesis is 2,6-di-tert-butyl-4-aminophenol . This compound can be prepared in high yield from the readily available 2,6-di-tert-butylphenol. google.com The synthesis involves a two-step process: first, nitrosation at the 4-position to give 2,6-di-tert-butyl-4-nitrosophenol, followed by reduction of the nitroso group to an amino group. google.comprepchem.com Reagents such as sodium dithionite (B78146) or other reducing systems can be used for this reduction step. prepchem.com

Once the 4-amino derivative is obtained, it can be converted to the 4-iodo compound via a Sandmeyer-type reaction. This classic transformation provides a reliable method for introducing iodine onto an aromatic ring.

Synthetic Routes Involving Functional Group Interconversion at the 4-Position

The Sandmeyer reaction is a prime example of functional group interconversion at the 4-position. The process involves two main steps:

Diazotization : The 4-amino group of 2,6-di-tert-butyl-4-aminophenol is treated with a nitrous acid source, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric or sulfuric acid, at low temperatures (e.g., 0–10 °C). google.com This converts the primary amino group into a diazonium salt.

Iodide Substitution : The resulting diazonium salt solution is then treated with a source of iodide ions, most commonly an aqueous solution of potassium iodide (KI). The diazonium group is an excellent leaving group (releasing N₂ gas), allowing for its substitution by the iodide nucleophile to form the target this compound.

This pathway is particularly useful because it builds upon well-established, high-yielding reactions, offering a controlled and predictable route to the final product.

Other potential, though less direct, functional group interconversions could start from different precursors. For instance, the 4-methyl group of 2,6-di-tert-butyl-4-methylphenol (BHT) can be oxidized to a 4-formyl group (3,5-di-tert-butyl-4-hydroxybenzaldehyde), which could then be transformed through multiple steps into the iodo derivative. usgs.gov Similarly, a 4-bromo-2,6-di-tert-butylphenol (B72302) precursor could potentially be converted to the iodo compound, for example, through formation of an organometallic intermediate followed by quenching with molecular iodine. sigmaaldrich.comnih.gov

Reaction Mechanisms and Chemical Transformations of 2,6 Di Tert Butyl 4 Iodophenol

Nucleophilic Substitution and Elimination Reaction Pathways

The pathways involving the removal or substitution of the iodine atom are central to the non-oxidative chemistry of 2,6-Di-tert-butyl-4-iodophenol.

The behavior of this compound under strongly basic conditions has been a subject of scientific investigation. Contrary to some reports in the literature, studies indicate that the compound does not form a keto carbene in strongly basic environments when oxygen is excluded. researchgate.net This finding suggests that the anticipated alpha-elimination pathway to generate a carbene intermediate is not a favored process under anaerobic basic conditions. researchgate.net The reaction's course is dramatically altered by the presence of oxygen, which shifts the transformation towards oxidative pathways rather than dehalogenation via carbene intermediates. researchgate.net

While specific 1,5-elimination processes for this compound are not extensively documented in the reviewed literature, the formation of various reactive intermediates has been proposed. In reactions involving the iodination of 2,6-di-tert-butylphenol (B90309), the primary product is the 4-Iodocyclohexa-2,5-dienone intermediate. acs.org This species can undergo a prototropic rearrangement to yield this compound. acs.org However, under certain conditions, such as methanolysis, this dienone intermediate can undergo solvolysis so rapidly that the rearrangement to the phenol (B47542) is overwhelmed. acs.org The stability and subsequent reactions of such cyclohexadienone intermediates are key to determining the final product distribution.

Base-Catalyzed Dehalogenation and Intermediary Carbene Formation

Oxidative Transformations and Radical-Mediated Reaction Pathways

In the presence of oxidizing agents, this compound undergoes complex transformations primarily driven by radical mechanisms.

The oxidation of this compound is significantly influenced by the presence of molecular oxygen. researchgate.net Under basic conditions, the reaction pathway is dictated by the concentration of O2. researchgate.net Both the time required for the reaction and the resulting product distribution are strongly dependent on the availability of oxygen, indicating a clear oxidative mechanism rather than a simple base-catalyzed dehalogenation. researchgate.net

The oxidation of this compound yields a characteristic set of products. researchgate.net These include biphenols, diphenoquinones, and benzoquinones. researchgate.netacs.org One of the identified products is 3,3',5,5'-tetra-tert-butylbiphenyl-4,4'-diol. researchgate.net The oxidation process can also lead to the formation of 3,3',5,5'-tetra-tert-butyldiphenoquinone (B149682) and 2,6-di-tert-butyl-p-benzoquinone. researchgate.netacs.org A novel (oxocyclohexadienylidene)bisphenol has also been isolated from the oxidation reaction. researchgate.net The formation of these products is proposed to occur via a radical mechanism initiated by the oxidation of the parent phenol. researchgate.net For instance, the reaction of 2,6-di-tert-butylphenol with an iodinating agent, which proceeds through the this compound intermediate, ultimately yields the diphenoquinone (B1195943) and benzoquinone as the almost exclusive final products. acs.org

Table 1: Major Products from the Oxidation of this compound

| Product Category | Specific Compound Name |

| Biphenol | 3,3',5,5'-Tetra-tert-butylbiphenyl-4,4'-diol |

| Diphenoquinone | 3,3',5,5'-Tetra-tert-butyldiphenoquinone |

| Benzoquinone | 2,6-Di-tert-butyl-p-benzoquinone |

| Bisphenol | (Oxocyclohexadienylidene)bisphenol |

This table summarizes the key oxidation products identified in research studies. researchgate.netacs.org

Electrophilically Assisted Solvolysis of 4-Iodocyclohexa-2,5-dienone Intermediates

The reaction of 2,6-di-tert-butylphenol with iodinating agents can lead to the formation of this compound. However, the reaction pathway involves a critical intermediate, the 4-iodocyclohexa-2,5-dienone, which is susceptible to further transformation, particularly through electrophilically assisted solvolysis.

Research has shown that the electrophilic iodination of 2,6-di-tert-butylphenol initially produces 2,6-di-tert-butyl-4-iodocyclohexa-2,5-dienone as a primary, short-lived intermediate. This dienone can then undergo a prototropic rearrangement to yield the final this compound product. However, in the presence of an electrophile such as molecular iodine (I₂), a competing and often rapid reaction occurs: the electrophilically assisted solvolysis of the dienone intermediate.

The proposed mechanism for this solvolysis involves the electrophilic attack of a positive halogen donor (like I⁺ from I₂) at the iodine atom of the 4-iodocyclohexa-2,5-dienone. This attack facilitates the cleavage of the carbon-iodine bond, leading to the formation of a 4-oxocyclohexa-2,5-dienyl cation intermediate through a rate-limiting polar transition state. The solvent, such as methanol (B129727) (MeOH), then acts as a nucleophile, attacking the cation to yield a 4-alkoxycyclohexa-2,5-dienone. For instance, in methanol, this process results in the formation of 4-methoxy-2,6-di-tert-butylcyclohexa-2,5-dienone. This solvolysis can be so efficient that it can overwhelm the rearrangement pathway that leads to this compound.

The rate of this solvolysis is significantly influenced by the polarity of the solvent system. Studies using model 4-halogenocyclohexa-2,5-dienones have demonstrated that positive halogen donors like N-iodosuccinimide (NIS) can induce solvolysis in various hydroxylic solvents. The reaction rate is enhanced in polar aprotic solvents like acetonitrile (B52724) (MeCN), suggesting that the polarity of the medium plays a crucial role in stabilizing the polar transition state of the rate-limiting step.

Photochemical and Thermal Reaction Profiles

The photochemical and thermal reactivity of this compound is characterized by reactions involving the cleavage of the C-I bond and transformations of the phenolic ring system. While direct studies on this specific compound are limited, the behavior of structurally similar hindered phenols provides significant insight into its expected reaction profiles.

Photochemical Reactivity: Hindered phenols, particularly those bearing halogen substituents, are known to undergo photolysis. The C-I bond is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage upon UV irradiation to generate a 2,6-di-tert-butyl-4-hydroxyphenyl radical and an iodine radical. This process is a common pathway for photolytic dehalogenation. The resulting phenoxyl radical is relatively stable due to the steric hindrance provided by the ortho-tert-butyl groups, which prevents rapid dimerization or disproportionation. Porphyrin derivatives bearing 2,6-di-tert-butylphenol substituents have been shown to undergo reversible photoredox switching, a process that involves the formation of radical intermediates centered on the phenol substituent under photoillumination.

Thermal Reactivity: Under thermal stress, hindered phenols can undergo decomposition. The thermal decomposition of the closely related antioxidant, 2,6-di-tert-butyl-4-methylphenol (BHT), is known to proceed with the release of the flammable gas isobutene, resulting from the cleavage of the tert-butyl groups. atamanchemicals.com It is anticipated that this compound would exhibit similar decomposition behavior at elevated temperatures.

Furthermore, under basic conditions and in the presence of oxygen, this compound can undergo oxidation. researchgate.net This reaction can lead to a variety of products, including the corresponding biphenol and diphenoquinone, through a radical-mediated mechanism. researchgate.net The thermolysis of related quinone diazides has also been used to synthesize bisphenols, indicating that quinone-type intermediates could be involved in the thermal reaction pathways of this compound. researchgate.net

Transition Metal-Catalyzed Reactivity of the Aryl Iodide Moiety

The carbon-iodine bond in this compound is a key functional group for synthetic transformations, particularly in transition metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond towards oxidative addition to low-valent transition metal centers (e.g., Pd(0)) makes it an excellent substrate for forming new carbon-carbon and carbon-heteroatom bonds. However, the significant steric hindrance imposed by the two ortho-tert-butyl groups presents a major challenge for these reactions.

Common cross-coupling reactions applicable to aryl iodides include the Suzuki, Heck, and Sonogashira reactions.

Suzuki Coupling: This reaction pairs the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While highly versatile, the efficiency of the Suzuki coupling is known to be sensitive to steric hindrance. For example, the coupling of 2,6-dimethylphenylboronic acid has been shown to result in reduced yields, suggesting that the more sterically demanding 2,6-di-tert-butyl substitution pattern in either the iodophenol or the boronic acid partner would significantly impede the reaction. nih.gov

Heck Reaction: The Heck reaction couples the aryl iodide with an alkene. The steric bulk around the palladium center is a critical factor. Attempts to perform intramolecular Heck cyclizations on substrates containing 2-bromo-6-iodophenol (B1290679) moieties have been reported to fail, with steric hindrance being a likely cause for the lack of reactivity. psu.edu This highlights the difficulty that would be expected in achieving successful Heck couplings with the highly congested this compound.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, co-catalyzed by palladium and copper complexes. This method is one of the most effective for forming aryl-alkyne bonds. The reaction conditions can often be tuned to accommodate various functional groups. For instance, the direct coupling of unprotected 4-iodophenol (B32979) has been achieved. researchgate.net The use of sterically hindered non-nucleophilic bases, such as 2,6-di-tert-butyl-4-methylpyridine (B104953), has been reported in Sonogashira reactions, which could be beneficial in reactions involving substrates like this compound to minimize side reactions. wikipedia.org

The following table summarizes typical conditions for these cross-coupling reactions with related aryl iodide substrates, which would serve as a starting point for optimization with this compound, keeping the challenge of steric hindrance in mind.

| Reaction | Coupling Partner | Catalyst System (Typical) | Base | Solvent |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂, Phosphine Ligand (e.g., SPhos) | K₃PO₄ | Dioxane/Water |

| Heck Reaction | Alkene (e.g., Acrylate) | Pd(OAc)₂ | Et₃N | DMF |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N | THF/DMF |

Advanced Spectroscopic and Physico Chemical Characterization of 2,6 Di Tert Butyl 4 Iodophenol and Its Derivatives

Structural Elucidation by Single Crystal X-ray Diffraction

In the case of 2,6-di-tert-butyl-4-iodophenol and its derivatives, SC-XRD studies have been instrumental in confirming their molecular structures. For instance, the crystal structure of a derivative, (oxocyclohexadienylidene)bisphenol, which can be formed from this compound under specific oxidative conditions, has been determined by X-ray crystallography. researchgate.net This analysis revealed the precise arrangement of the atoms and the connectivity of the different functional groups within the molecule. researchgate.net

Similarly, the crystal structure of another derivative, 2,6-di-tert-butyl-4-(3-(4-chlorophenyl)-4-methyl-4,5-dihydroisoxazol-5-yl)phenol, was determined as a 1,4-dioxane (B91453) hemisolvate. researchgate.net The analysis showed that this compound crystallizes in the monoclinic space group P21/c. researchgate.net The unit cell parameters were determined to be a = 17.713(6) Å, b = 9.529(3) Å, c = 13.972(4) Å, with a β angle of 94.09(4)°. researchgate.net

These SC-XRD studies provide unambiguous proof of the molecular structure and offer insights into the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the packing of the molecules in the crystal lattice.

Table 1: Crystallographic Data for a Derivative of this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.713(6) |

| b (Å) | 9.529(3) |

| c (Å) | 13.972(4) |

| β (°) | 94.09(4) |

| Volume (ų) | 2352.3(13) |

| Z | 4 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound.

FTIR Spectroscopy

FTIR spectroscopy of hindered phenols like this compound and its derivatives typically reveals characteristic absorption bands. A prominent feature is the O-H stretching vibration of the phenolic hydroxyl group, which usually appears in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can be influenced by hydrogen bonding. For a related compound, 2,6-di-tert-butylphenol (B90309), the phenolic -OH stretch is observed around 3200 cm⁻¹. The C-I stretching vibration is expected to appear at lower wavenumbers, typically around 500 cm⁻¹. The spectra also show characteristic absorptions for the C-H stretching and bending vibrations of the tert-butyl and aromatic groups. For instance, the FTIR spectrum of 2,6-dinitro-3,5-di-tert-butyl-phenol has been analyzed using a Diamond ATR setup. researchgate.net

Raman Spectroscopy

Raman spectroscopy complements FTIR by providing information on non-polar bonds and symmetric vibrations. The Raman spectrum of a related compound, butylated hydroxytoluene (BHT), has been studied, and density functional theory (DFT) computations have been used to aid in the assignment of the vibrational modes. aablocks.com For complex organic molecules, non-resonant Raman studies can be performed to investigate their vibrational properties. stanford.edu The Raman spectra of these compounds are often characterized by strong bands corresponding to the aromatic ring vibrations.

The combination of FTIR and Raman spectroscopy allows for a more complete characterization of the vibrational modes of this compound and its derivatives, aiding in their structural confirmation and providing insights into their molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a derivative of this compound, specifically 4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]-3,5-dimethylphenol, shows distinct signals for the different types of protons. rsc.org The aromatic protons typically appear in the downfield region (δ 6.8–7.4 ppm). rsc.org The protons of the tert-butyl groups give rise to a sharp singlet in the upfield region due to their high symmetry. For a similar compound, 2,6-di-tert-butyl-4-ethylphenol (B146436), the tert-butyl protons appear at δ 1.44 ppm. nih.gov The phenolic hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. In one derivative, the phenolic OH proton is observed at δ 5.35 ppm. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For a derivative of this compound, the carbon atoms of the aromatic ring appear in the range of δ 123-155 ppm. rsc.org The quaternary carbon atoms of the tert-butyl groups are typically found around δ 34.4 ppm, while the methyl carbons of the tert-butyl groups resonate at approximately δ 30.3 ppm. rsc.org The presence of the heavy iodine atom can sometimes cause broadening of the signals of adjacent carbon atoms.

Table 2: Representative ¹H and ¹³C NMR Data for a Derivative of this compound

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H (Aromatic) | 7.35 (s, 2H), 7.23 (s, 2H) |

| ¹H (Phenolic OH) | 5.35 (s, 1H) |

| ¹H (tert-Butyl) | 1.48 (s, 18H) |

| ¹³C (Aromatic C-O) | 154.4 |

| ¹³C (Aromatic C) | 150.2, 139.8, 136.3, 132.1, 130.3, 127.9, 126.4, 123.8, 123.7 |

| ¹³C (tert-Butyl, Quaternary) | 34.4 |

| ¹³C (tert-Butyl, Methyl) | 30.3 |

Data is for 4-[(E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)ethenyl]-3,5-dimethylphenol. rsc.org

Mass Spectrometry for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

For this compound, the molecular ion peak [M]⁺ would be expected in the mass spectrum, confirming its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. In sterically hindered phenols like this compound, a common fragmentation pathway is the loss of a methyl group from one of the tert-butyl substituents, leading to a stable benzylic cation. Another expected fragmentation is the cleavage of the C-I bond. The mass spectrum of tert-butyl iodide shows a prominent peak at m/z 57, corresponding to the tert-butyl cation, and a peak at m/z 127 for the iodide ion. docbrown.info

For a related compound, butylated hydroxytoluene (BHT), the mass spectrum shows a molecular ion peak at m/z 220. massbank.eu The fragmentation pattern of 2,6-di-tert-butyl-4-methoxyphenol (B167138) has also been studied, with a precursor ion at m/z 235.1704 ([M-H]⁻) and a top peak at m/z 220.1 in the MS2 spectrum. nih.gov

Table 3: Expected and Observed Mass Spectrometry Data for Related Compounds

| Compound | Technique | Molecular Ion [M]⁺ or [M-H]⁻ | Key Fragment Ions (m/z) |

|---|---|---|---|

| This compound | MS | Expected | Expected fragments from loss of methyl, tert-butyl, and iodine |

| Butylated Hydroxytoluene (BHT) | EI-MS | 220 | - |

Thermal Analysis Techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to study the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the thermal stability of a compound and to study its decomposition behavior. For derivatives of this compound, TGA coupled with mass spectrometry (TGA-MS) can track the mass loss profiles and correlate them with the release of specific fragments, such as iodine (m/z 127 for I⁻).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature. The melting point of the related compound 2,6-di-tert-butyl-4-ethylphenol is reported to be in the range of 43.5 - 45 °C. nih.gov For 2,6-di-tert-butylphenol, the melting point is between 34-37 °C. lookchem.com

Table 4: Thermal Properties of Related Phenolic Compounds

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 2,6-Di-tert-butylphenol | 34-37 lookchem.com | 253 lookchem.com |

| 2,6-Di-tert-butyl-4-ethylphenol | 43.5 - 45 nih.gov | 272 nih.gov |

Optical Characterization: UV-Vis Spectroscopy, Fluorescence, and Nonlinear Optical Properties

The optical properties of this compound and its derivatives can be investigated using various spectroscopic techniques.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the ultraviolet region. The position and intensity of these bands can be influenced by the substituents on the aromatic ring.

Fluorescence

Some phenolic compounds exhibit fluorescence, which is the emission of light after absorbing light. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, can be sensitive to the molecular structure and the environment.

Nonlinear Optical Properties

Nonlinear optical (NLO) properties are of interest for various applications in optoelectronics and photonics. The investigation of NLO properties of derivatives of this compound could reveal their potential for such applications.

While specific data for this compound is limited in the search results, the general principles of optical characterization for phenolic compounds apply. Further research would be needed to fully characterize its UV-Vis, fluorescence, and NLO properties.

X-ray Diffraction for Crystallinity and Phase Analysis

X-ray diffraction (XRD) is a versatile technique used to analyze the crystalline nature of materials. While single-crystal XRD provides detailed structural information of a single crystal, powder XRD is used to analyze the crystallinity and phase composition of a bulk sample.

Powder XRD patterns can be used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to a database of known patterns. It can also be used to determine the degree of crystallinity, crystallite size, and lattice strain.

For this compound and its derivatives, powder XRD would be useful for quality control to ensure phase purity and to study any polymorphic transformations that might occur under different conditions. The search results indicate that X-ray diffraction studies have been carried out for some 2,6-di-tert-butylphenol derivatives to characterize their redox properties. lookchem.com

Mechanical Property Characterization (e.g., Vickers's Indentation Test)researchgate.net

Research into a variety of dihalogenated phenols has demonstrated a clear correlation between the type of halogen atom, the resulting intermolecular interactions, and the material's mechanical behavior. nih.goviucr.org For instance, studies on compounds like 3,4-dichlorophenol (B42033) and its brominated and iodinated analogues have shown that the strength of the halogen bond can dictate whether a crystal deforms elastically or plastically. iucr.orgrsc.org Stronger halogen bonds, typically formed by heavier halogens like iodine, are often associated with more elastic properties, whereas weaker bonds may lead to plastic deformation. rsc.org

A comparative analysis of related dihalogenated phenols suggests that the presence of iodine in this compound could lead to notable mechanical characteristics. For example, the study of 4-bromo-3-chlorophenol (B77146) revealed that its unusual elastic bending under mechanical stress is related to the presence of strong Type II Br···Br interactions. iucr.org Given that iodine is larger and more polarizable than bromine, it is plausible that this compound could exhibit interesting mechanical properties, potentially including a degree of elasticity.

The mechanical properties of phenol-based materials are also of interest in the context of polymer science. Studies on blending epoxy with substituted phenols have shown that such modifications can enhance the mechanical properties of the resulting polymer blends. mdpi.com While this is a different context from the crystalline solid, it underscores the role that substituted phenols can play in modulating mechanical characteristics.

A hypothetical representation of how the mechanical properties of this compound might compare to other halogenated phenols, based on the principles of halogen bonding, is presented in the table below. This table is illustrative and based on general trends observed in related compounds.

| Compound | Dominant Intermolecular Interactions | Expected Mechanical Behavior |

| 3,4-Dichlorophenol | O-H···O, Cl···Cl (Type I & II) | Plastic Deformation |

| 4-Bromo-3-chlorophenol | O-H···O, Br···Br (Type II) | Elastic Bending |

| This compound | O-H···O, I···I (Hypothetical) | Potentially Elastic |

It is important to emphasize that without direct experimental data from techniques like Vickers's indentation, any characterization of the mechanical properties of this compound remains speculative. Future research involving the growth of high-quality single crystals and their subsequent mechanical testing would be necessary to provide definitive insights.

Derivatization and Functionalization Strategies for 2,6 Di Tert Butyl 4 Iodophenol

Introduction of Diverse Functional Groups at the 4-Position

The carbon-iodine bond at the 4-position of 2,6-di-tert-butyl-4-iodophenol is the primary site for introducing a wide array of functional groups through various cross-coupling reactions. The electron-rich nature of the phenol (B47542) ring, combined with the reactivity of the aryl iodide, makes it an excellent substrate for palladium-catalyzed reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl iodide with organoboron compounds. tcichemicals.comsigmaaldrich.com For instance, the reaction of this compound with arylboronic acids in the presence of a palladium catalyst and a base leads to the formation of biaryl compounds. tcichemicals.comnih.gov The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields. sigmaaldrich.comharvard.edu Nickel catalysts have also emerged as a more economical alternative to palladium for certain Suzuki-Miyaura couplings. tcichemicals.com

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgresearchgate.net This method is highly effective for synthesizing aryl alkynes under mild conditions. wikipedia.orgtubitak.gov.tr Copper-free variations of the Sonogashira reaction have also been developed. wikipedia.org The coupling of this compound with terminal alkynes can lead to the formation of 2-substituted-benzo[b]furans through a subsequent cyclization reaction. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is instrumental in forming carbon-nitrogen bonds. nih.govwikipedia.org It allows for the amination of this compound with a wide range of primary and secondary amines, yielding 4-amino-2,6-di-tert-butylphenol (B1582558) derivatives. wikipedia.orgnih.gov The reaction is known for its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems has enabled these reactions to proceed under increasingly mild conditions. wikipedia.orgrsc.org Nickel-catalyzed versions of this amination have also been reported as a more cost-effective option. nih.govtcichemicals.com

Table 1: Palladium-Catalyzed Cross-Coupling Reactions at the 4-Position

| Coupling Reaction | Reactant | Functional Group Introduced | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds (e.g., arylboronic acids) | Aryl, vinyl, or alkyl groups | Biaryls, substituted styrenes |

| Sonogashira | Terminal alkynes | Alkynyl groups | Aryl alkynes, precursors to heterocycles |

| Buchwald-Hartwig | Amines (primary or secondary) | Amino groups | Aryl amines |

Strategic Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound offers another avenue for derivatization, primarily through O-alkylation and O-acylation reactions. These modifications can alter the compound's physical and chemical properties, such as its solubility and electronic characteristics.

O-Alkylation: The hydroxyl group can be converted to an ether by reaction with alkyl halides or other alkylating agents in the presence of a base. For example, the reaction with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) protects the hydroxyl group as a tert-butyldimethylsilyl ether. This protection strategy is often employed prior to performing coupling reactions at the 4-position to prevent side reactions. google.com

Conversion to a Triflate: The hydroxyl group can be transformed into a trifluoromethanesulfonyl (triflate) group. This is achieved by reacting the phenol with triflic anhydride. The resulting aryl triflate is an excellent leaving group, making the 4-position susceptible to palladium-catalyzed coupling reactions, similar to an aryl halide.

Synthetic Approaches to Form Mannich Bases and Related Amine Derivatives

The ortho and para positions of phenols are activated towards electrophilic substitution, which allows for the introduction of aminomethyl groups via the Mannich reaction. nih.gov While the 4-position of 2,6-di-tert-butylphenol (B90309) is typically the most reactive site for this transformation, the presence of the iodine atom in this compound directs this reaction to other available positions if the 4-position is blocked or if specific reaction conditions are used.

However, a more common strategy to obtain amine derivatives of 2,6-di-tert-butylphenol involves a multi-step synthesis starting from 2,6-di-tert-butylphenol itself. This often begins with nitrosation at the 4-position, followed by reduction to yield 2,6-di-tert-butyl-4-aminophenol. google.com

A well-established method for producing alkyl-substituted phenols involves the Mannich reaction on 2,6-di-tert-butylphenol to form a Mannich base, which is subsequently hydrogenated. For example, reaction with formaldehyde (B43269) and dimethylamine (B145610) produces N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.com This Mannich base can then undergo hydrogenolysis to yield 2,6-di-tert-butyl-4-methylphenol. google.comgoogle.com This approach highlights a versatile route to functionalized phenols that can be adapted to introduce various alkyl groups.

Table 2: Synthesis of Amine and Alkyl Derivatives from 2,6-Di-tert-butylphenol

| Reaction Sequence | Starting Material | Reagents | Intermediate | Final Product |

|---|

Derivatization for Enhanced or Tuned Research Applications

The derivatization of this compound is often driven by the need to create molecules with specific properties for various research fields. The bulky tert-butyl groups provide steric hindrance, which can enhance the stability of the resulting derivatives by inhibiting unwanted side reactions or metabolic degradation.

For instance, modifications at the 4-position can be used to synthesize novel antioxidants. The introduction of different substituents allows for the fine-tuning of the antioxidant capacity. nih.gov The synthesis of various halogenated phenols, including 2,6-diprenyl-4-iodophenol, has been explored to investigate the structure-activity relationship of these compounds as inhibitors of lipid peroxidation. nih.gov

Furthermore, derivatization is crucial in medicinal chemistry. For example, 2,6-di-tert-butylphenol derivatives are precursors in the synthesis of compounds like probucol. The ability to introduce diverse functional groups through the methods described above is essential for creating libraries of compounds for biological screening. nih.gov Copper(II) complexes of sterically hindered aminophenol derivatives have been synthesized and evaluated for their antimicrobial properties. nih.gov

Applications of 2,6 Di Tert Butyl 4 Iodophenol in Advanced Organic Synthesis and Materials Science Research

Utility as a Reagent or Ligand in Catalytic Systems

The electronic and steric properties of 2,6-di-tert-butyl-4-iodophenol and its derivatives make them valuable components in the design of catalytic systems. The phenol (B47542) moiety can act as a ligand, while the iodo-group offers a site for further functionalization.

While direct catalytic applications of this compound in ruthenium-mediated reactions are not extensively documented in the provided context, related research on ruthenium catalysis highlights the importance of ligand design in achieving specific transformations. For instance, ruthenium complexes ligated with bulky phosphines or bipyridines have been shown to catalyze the C-H arylation of carboxylic acids with various aryl halides. acs.org In one study, the arylation of carboxylic acids with 2-iodophenol, a related iodo-substituted phenol, led to the formation of benzochromenones. acs.org This suggests the potential for this compound to participate in similar ruthenium-catalyzed C-H activation/arylation reactions, where the bulky tert-butyl groups could influence regioselectivity and catalyst stability. The development of N-heterocyclic carbene (NHC) ligands for ruthenium catalysts, such as Grubbs' catalysts, has been pivotal in advancing homogenous catalysis for reactions like hydrogenation and hydrogen transfer. uib.no

The concept of sterically hindered bases is crucial in organic synthesis for promoting specific reaction pathways while minimizing side reactions. Compounds like 2,6-di-tert-butylpyridine (B51100) are well-known non-nucleophilic bases due to the steric hindrance provided by the tert-butyl groups, which allows for proton abstraction without competing nucleophilic attack. wikipedia.org This principle can be extended to this compound. While the phenolic proton is acidic, the corresponding phenoxide, formed upon deprotonation, is a sterically hindered base.

In a study on the base-catalyzed dehalogenation of this compound, it was observed that under strongly basic conditions and in the absence of oxygen, the expected keto carbene formation did not occur. researchgate.net However, in the presence of oxygen, oxidation products were formed, indicating a radical mechanism. researchgate.net This reactivity underscores the influence of the sterically hindered phenolic framework on the outcome of base-mediated reactions.

The utility of sterically hindered bases is further exemplified by 2,6-di-tert-butyl-4-methylpyridine (B104953), which has been employed in the synthesis of complex molecules like an antigenic bacterial hexasaccharide and in silylation studies. orgsyn.org Polymer-bound versions of sterically hindered pyridines have also been developed to simplify product purification. orgsyn.orgsigmaaldrich.com These examples provide a clear parallel for the potential development and application of 2,6-di-tert-butyl-4-iodophenoxide as a specialized, sterically hindered base in organic synthesis.

| Compound | Key Feature | Application |

| 2,6-Di-tert-butylpyridine | Sterically hindered, non-nucleophilic base | Proton abstraction without nucleophilic attack wikipedia.org |

| 2,6-Di-tert-butyl-4-methylpyridine | Sterically hindered base | Synthesis of complex molecules, silylation orgsyn.org |

| 2,6-Di-tert-butyl-4-iodophenoxide | Potential sterically hindered base | Potential for selective deprotonation reactions |

Vanadium complexes have shown significant catalytic activity in various oxidation reactions. Phenoxide ligands, in general, are known to coordinate with vanadium centers and influence their catalytic behavior. Research into vanadium-catalyzed reactions has explored the use of various substituted phenols as ligands or substrates. uib.noaablocks.com

In the context of modeling dioxygenase enzymes, vanadium-catalyzed oxygenation of catechols and pyrogallols has been studied. For example, the oxidation of 4,6-di-tert-butylpyrogallol (B1295356) in the presence of a VO(salen) catalyst leads to ring cleavage products. doi.org The mechanism is believed to involve the coordination of the substrate to the vanadium center, which activates it for reaction with molecular oxygen. doi.org

Furthermore, N-heterocyclic carbene (NHC) based vanadium complexes have been synthesized and used in catalysis, for instance, in the coupling of CO2 and epoxides. uib.no Although a direct application of this compound as a ligand in the provided vanadium catalysis research is not specified, its structural similarity to other hindered phenols used in such systems suggests its potential for creating tailored vanadium catalysts with specific steric and electronic properties. The synthesis of vanadium complexes with phenoxide ligands derived from compounds like 2,4-di-tert-butyl-6-iodophenol has been reported, indicating the feasibility of incorporating such ligands into vanadium coordination spheres. uib.no

Development as a Sterically Hindered Base in Organic Reactions (drawing parallels to related compounds)

Integration into Functional Materials and Systems

The unique combination of a photo- and electro-active iodo-phenol group with sterically bulky substituents makes this compound an attractive component for the design of advanced functional materials.

Photochromic materials, which undergo reversible color changes upon exposure to light, are of great interest for applications in optical data storage and molecular switches. Diarylethenes are a prominent class of photochromic compounds. researchgate.net A significant example is the synthesis of bisphenolic dithienylethene molecules, where one derivative was prepared from this compound. researchgate.net These molecules exhibit excellent photochromic properties, converting from an open, colorless form to a closed, colored form upon UV irradiation with high conversion efficiency and good resistance to photofatigue. researchgate.net

The incorporation of such photochromic units into metal complexes can lead to materials with switchable luminescence properties. researchgate.net The electronic transitions responsible for these properties can be ligand-centered (π–π*), metal-to-ligand charge transfer (MLCT), or f–f transitions in lanthanide complexes. researchgate.net The ability to modulate redox properties photochemically, and conversely, to switch photochromic behavior through redox changes, has been demonstrated in systems derived from bisphenolic diarylethenes. researchgate.net This dual-mode switching capability makes these materials promising for the development of sophisticated molecular devices. researchgate.net

| System | Precursor | Key Property | Potential Application |

| Bisphenolic dithienylethene | This compound | Photochromism, Redox-switching | Molecular switches, Optical memory researchgate.net |

The immobilization of reagents and catalysts on polymer supports is a powerful strategy in modern organic synthesis, as it simplifies purification and allows for the recycling of valuable components. sigmaaldrich.com This approach has been successfully applied to sterically hindered bases, such as the incorporation of 2,6-di-tert-butyl-4-methylpyridine onto a polymer backbone via its methyl group. orgsyn.org This polymer-bound reagent was then used in the synthesis of vinyl triflates. orgsyn.org

Following this precedent, this compound could be similarly incorporated into polymer structures. The iodo-group provides a convenient handle for polymerization or for grafting onto a pre-existing polymer backbone. Alternatively, related vinylphenols, such as 2,6-di-tert-butyl-4-vinylphenol, could be directly polymerized to create functional polymers. sigmaaldrich.com These polymers would feature sterically hindered phenolic units along the chain, which could serve as polymer-bound antioxidants or as macroligands for catalytic metal centers. The development of such functional polymers opens avenues for creating new materials with tailored properties for applications in catalysis, separations, and materials protection.

Design of Photochromic Systems and Coordination Cages

Precursor for Complex Chemical Structures in Medicinal and Agrochemical Research

The compound this compound serves as a valuable and versatile precursor in the synthesis of complex molecules for medicinal and agrochemical applications. Its structure combines the sterically hindered phenolic motif, known for its antioxidant properties, with a reactive iodine atom at the para-position. This iodine atom acts as a key functional handle, enabling a variety of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the strategic construction of intricate molecular architectures with potential biological activity.

In medicinal chemistry, the 2,6-di-tert-butylphenol (B90309) framework is a well-established starting point for the development of therapeutic agents. researchgate.net For instance, the related compound 2,6-di-tert-butylphenol is a known precursor in the synthesis of the cholesterol-lowering drug Probucol. wikipedia.org The introduction of an iodine atom at the 4-position, as in this compound, significantly broadens the synthetic possibilities.

Research into the structure-activity relationships of substituted phenols has highlighted the importance of the group at the 4-position for modulating biological effects. A study investigating antioxidative and anti-peroxidative properties compared several 2,6-disubstituted phenols. nih.gov It was found that substituting the 4-methyl group (as in BHT) with a halogen, such as bromine or iodine, could enhance activity. For example, 2,6-di-tert-butyl-4-bromophenol (BTBP) showed approximately twice the inhibitory activity of 2,6-di-tert-butyl-4-methylphenol (BHT) against mitochondrial lipid peroxidation. nih.gov A closely related analog, 2,6-diprenyl-4-iodophenol (TX-1952), also demonstrated potent inhibition of lipid peroxidation, underscoring the utility of the 4-iodo substituent in designing novel antioxidant compounds. nih.gov

| Compound | Inhibition of Mitochondrial Lipid Peroxidation (IC₅₀, µM) | DPPH Radical Scavenging Activity (IC₀.₂₀₀, µM) |

|---|---|---|

| 2,6-diprenyl-4-iodophenol (TX-1952) | 0.60 | 53.1 |

| 2,6-di-tert-butyl-4-bromophenol (BTBP) | 0.17 | 16.0 |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.31 | 33.7 |

The versatility of the 2,6-di-tert-butylphenol scaffold is further demonstrated by its conversion into other key intermediates. For example, 2,6-di-tert-butylphenol can be readily converted to 2,6-di-tert-butyl-4-aminophenol through a two-step nitrosation and reduction process. google.com Such aminophenols are crucial building blocks for a wide range of pharmaceuticals. The presence of the iodo-group in this compound provides a direct route to similar complex amines, amides, and other nitrogen-containing heterocycles via modern coupling methodologies.

In the field of agrochemical research, phenolic compounds are investigated for their potential as herbicides and pesticides. The essential oil of Cistus ladanifer, for instance, contains phenolic compounds like 2,6-di-tert-butyl-4-methylphenol, which has been shown to possess phytotoxic activity. mdpi.com Studies on its effects on lettuce (Lactuca sativa) and onion (Allium cepa) revealed significant inhibition of germination and seedling growth, suggesting the potential for developing new bioherbicides based on this chemical scaffold. mdpi.com The ability to use this compound to synthesize a diverse library of derivatives allows for the systematic exploration and optimization of such phytotoxic properties for agricultural use.

| Test Species | Concentration (mM) | Observed Effect |

|---|---|---|

| Lactuca sativa (Lettuce) | 0.01 | Over 50% inhibition of germination and seedling growth |

| Allium cepa (Onion) | 0.5 | Inhibition of cotyledon emergence and seedling growth |

The true synthetic power of this compound lies in the reactivity of the carbon-iodine bond. This functional group is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions. These reactions are cornerstones of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For example, the Sonogashira coupling of iodoarenes with terminal alkynes is a standard method for creating aryl alkynes, which are precursors to many complex conjugated systems. tubitak.gov.tr This methodology has been used to synthesize elaborate structures such as fluorenone-cored calixarenes, demonstrating how an iodophenyl moiety can be used to link large molecular subunits. tubitak.gov.tr

Furthermore, the sterically hindered phenol core can participate in unique oxidative coupling reactions. The oxidation of 2,6-di-tert-butyl-4-(2-hydroxyethyl)phenol (B5708128) with potassium ferricyanide, for example, results in an intramolecular oxidative self-coupling to form a complex spiro[4.5]deca-dienone structure. researchgate.net This showcases the potential of this class of compounds to generate high degrees of molecular complexity from a relatively simple precursor.

Mechanistic and Functional Biological Investigations Non Clinical Context

Elucidation of Antioxidant and Anti-peroxidative Mechanisms

The antioxidant properties of phenolic compounds like 2,6-di-tert-butyl-4-iodophenol are rooted in their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals, thereby inhibiting oxidative processes. This action is crucial in preventing the autocatalytic reactions of lipid peroxidation. The presence of bulky tert-butyl groups at the ortho positions (2 and 6) of the phenol (B47542) ring provides steric hindrance, which enhances the stability of the resulting phenoxy radical and, consequently, the antioxidant effectiveness. mdpi.com

The anti-peroxidative mechanism involves the termination of the chain reaction of lipid peroxidation. The antioxidant donates a hydrogen atom to a peroxy radical (ROO•), converting it into a more stable hydroperoxide (ROOH) and a phenoxy radical (ArO•). The phenoxy radical can then react with another peroxy radical to form non-radical products. wikipedia.org Each molecule of a phenolic antioxidant can consume two peroxy radicals. atamanchemicals.com

Studies comparing various 2,4,6-tri-substituted phenols have provided insights into the structure-activity relationship for anti-peroxidative effects. For instance, in the context of mitochondrial lipid peroxidation, the substitution at the para-position (position 4) significantly influences inhibitory activity. Research has shown that a halogen at the 4-position can increase the inhibitory activity against mitochondrial lipid peroxidation. nih.gov Specifically, 2,6-di-tert-butyl-4-bromophenol (BTBP) was found to be a more potent inhibitor of mitochondrial lipid peroxidation than 2,6-di-tert-butyl-4-methylphenol (BHT). nih.gov

In one study, 2,6-diprenyl-4-iodophenol demonstrated significant inhibitory effects on mitochondrial lipid peroxidation. nih.gov While its radical scavenging activity in a 1,1'-diphenyl-2-picrylhydrazyl (DPPH) assay was lower than that of BHT and BTBP, it was a potent inhibitor of lipid peroxidation. nih.govresearchgate.net This suggests that the steric hindrance from the two prenyl groups at the ortho positions may impede the abstraction of the phenolic hydrogen by the DPPH radical, but does not diminish its effectiveness in inhibiting lipid peroxidation within a biological membrane context. researchgate.net

| Compound | IC50 for Mitochondrial Lipid Peroxidation Inhibition (µM) |

| 2,6-di-tert-butyl-4-bromophenol (BTBP) | 0.17 nih.gov |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 0.31 nih.gov |

| 2,6-diprenyl-4-iodophenol | 0.60 nih.gov |

| 2,6-diprenyl-4-bromophenol | 0.93 nih.gov |

| 2,6-diprenyl-4-chlorophenol | 1.2 nih.gov |

This table presents the half maximal inhibitory concentration (IC50) values of various phenolic compounds against mitochondrial lipid peroxidation, illustrating the influence of substituents on their anti-peroxidative activity.

Studies on Molecular Interactions with Biological Receptors (e.g., Insect Odorant Receptors)

Insects rely on their olfactory system to detect a vast array of chemical cues from their environment, which is fundamental for behaviors such as finding food, mates, and avoiding dangers. mdpi.com This system is mediated by odorant receptors (ORs) located on the dendrites of olfactory receptor neurons (ORNs), which are housed in sensory hairs on the antennae and maxillary palps. mdpi.comijbs.com A crucial component of this system is the odorant receptor co-receptor (Orco), a highly conserved protein across many insect species that forms a heteromeric complex with specific ORs. mdpi.comnih.govsdbonline.org

Research has identified certain phenolic compounds as agonists for insect ORs. For example, 2,4-di-tert-butylphenol (B135424) (DTBP) has been shown to interact with and activate the Orco subunit in Drosophila melanogaster. mdpi.comnih.gov Electrophysiological experiments revealed that DTBP could activate the Orco homomeric channel in a concentration-dependent manner. nih.gov Further investigation through point mutations identified a specific amino acid residue, W146, within the Orco subunit as a key interaction site for DTBP. nih.gov This interaction provides a molecular basis for developing novel pest control strategies that target the highly conserved Orco protein. nih.gov

Computational and molecular studies have also worked to identify sequence motifs within ORs that are predictive of their response to specific odorants, such as 4-methylphenol. nih.gov These findings suggest that specific amino acid sequences, particularly in the N-terminal half of the receptor, are likely involved in odorant binding. nih.gov This line of research is crucial for understanding the molecular determinants of odor detection and for the rational design of compounds that can modulate insect behavior. nih.gov

Investigation of Antibiofilm Mechanisms and Quorum Sensing Modulation

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces. Biofilm formation is a significant factor in the persistence of infections and the resistance of bacteria to antimicrobial agents. The formation of biofilms is often regulated by a cell-to-cell communication system known as quorum sensing (QS). unipi.itscirp.org

Certain phenolic compounds have demonstrated the ability to interfere with biofilm formation and QS mechanisms in various bacteria. For instance, 2,6-Di-tert-butyl-4-methylphenol (DTBMP), isolated from the cyanobacterium Chroococcus turgidus, has been shown to possess antibiofilm potential against Vibrio species. nih.gov At a specific biofilm inhibitory concentration (BIC), DTBMP effectively inhibited biofilm formation, exopolysaccharide (EPS) production, and motility in pathogenic Vibrio species without being bactericidal. nih.gov

The mechanism of action for this antibiofilm activity involves the modulation of the QS system. Real-time PCR studies have revealed that treatment with DTBMP leads to the down-regulation of key master QS regulator genes in Vibrio harveyi, such as luxR, luxS, luxP, luxQ, and luxO. nih.gov Similarly, 2,4-di-tert-butylphenol (2,4-DBP) has been found to inhibit QS-controlled virulence factors and biofilm formation in Pseudomonas aeruginosa. frontiersin.org Computational studies suggest that 2,4-DBP can bind to the QS receptors LasR and RhlR in P. aeruginosa. frontiersin.org Other related compounds, such as 2,3-dimethylhydroquinone (B130011) and 2,5-ditert-butylhydroquinone, have also shown the ability to inhibit biofilm formation and the production of virulence factors in Vibrio parahaemolyticus by downregulating genes related to biofilm and QS. researchgate.net

| Compound | Target Organism | Observed Effects |

| 2,6-Di-tert-butyl-4-methylphenol (DTBMP) | Vibrio spp. | Inhibited biofilm formation, EPS production, and motility; Down-regulated QS genes (luxR, luxS, luxP, luxQ, luxO) nih.gov |

| 2,4-Di-tert-butylphenol (2,4-DBP) | Pseudomonas aeruginosa | Reduced secretion of virulence factors and biofilm formation; Down-regulated QS genes (lasI, lasR, rhlI, rhlR) frontiersin.org |

| 2,3-dimethylhydroquinone | Vibrio parahaemolyticus | Inhibited biofilm formation, protease and indole (B1671886) production, and motility; Down-regulated biofilm and QS related genes researchgate.net |

| 2,5-ditert-butylhydroquinone | Vibrio parahaemolyticus | Reduced biofilm formation by 70%; Inhibited protease and indole production; Down-regulated biofilm and QS related genes researchgate.net |

This table summarizes the antibiofilm and quorum sensing modulation activities of various phenolic compounds against pathogenic bacteria.

Phytotoxic Activity and Allelochemical Potential Research

Allelopathy refers to the chemical interactions among plants, where one plant produces biochemicals (allelochemicals) that influence the growth, survival, and reproduction of other organisms. researchgate.net These allelochemicals, which are often secondary metabolites, can have inhibitory or stimulatory effects. researchgate.net Phenolic compounds are a major class of allelochemicals with recognized phytotoxic properties. researchgate.net

Research has demonstrated the phytotoxic potential of certain substituted phenols. For example, 2,6-di-tert-butyl-4-methylphenol has been investigated for its effects on the germination and seedling growth of various plant species. mdpi.comnih.gov In one study, this compound, both individually and in combination with 2-methoxyphenol, inhibited the germination, cotyledon emergence, and seedling growth of Lactuca sativa (lettuce) and Allium cepa (onion). mdpi.comnih.gov While 2-methoxyphenol appeared to have a greater impact on germination and cotyledon emergence, 2,6-di-tert-butyl-4-methylphenol had a more pronounced effect on seedling size. mdpi.comnih.gov The inhibitory effects were generally more significant at higher concentrations. mdpi.com

Similarly, the allelochemical 2,4-di-tert-butylphenol (2,4-DTBP) has been identified as a natural compound with herbicidal properties. ukm.my Studies have shown that 2,4-DTBP can inhibit the germination and growth of weeds like Leptochloa chinensis (Chinese sprangletop). ukm.mynih.gov Treatment with 2,4-DTBP resulted in abnormal and shorter root hairs in both grassy and broadleaf weeds, with visible symptoms of wilting and necrosis appearing over time. ukm.my These findings highlight the potential of these compounds as natural herbicides for weed management. ukm.my

| Compound | Test Species | Observed Phytotoxic Effects |

| 2,6-Di-tert-butyl-4-methylphenol | Lactuca sativa | Inhibition of germination, cotyledon emergence, and seedling growth (radicle and hypocotyl length) mdpi.comnih.gov |

| 2,6-Di-tert-butyl-4-methylphenol | Allium cepa | Inhibition of cotyledon emergence and seedling growth mdpi.comnih.gov |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Leptochloa chinensis | Inhibition of germination and root growth; abnormal and shorter root hairs; lamina wilting and necrosis ukm.my |

| 2,4-Di-tert-butylphenol (2,4-DTBP) | Hedyotis verticillata | Abnormal and shorter root hairs; severe root damage; lamina wilting and necrosis ukm.my |

This table outlines the observed phytotoxic effects of specific phenolic compounds on different plant species, demonstrating their allelochemical potential.

Future Research Directions and Emerging Paradigms for 2,6 Di Tert Butyl 4 Iodophenol

Exploration of Novel and Sustainable Synthetic Pathways

Current synthetic routes to 2,6-di-tert-butyl-4-iodophenol and related compounds often rely on traditional methods that may involve harsh conditions or the use of toxic reagents. Future research will prioritize the development of novel and sustainable synthetic pathways.

One promising avenue is the exploration of greener reaction conditions. For instance, a patented method for synthesizing 2,6-di-tert-butyl-4-aminophenol, a related compound, utilizes ethanol (B145695) as a solvent at normal temperature and pressure, avoiding the need for a catalyst and reducing environmental impact. google.com This approach, which involves nitrosation followed by reduction, boasts a high yield and generates no waste gas, liquor, or residue, making it suitable for industrial production. google.com Similar principles could be applied to devise more eco-friendly syntheses of this compound.

Furthermore, research into chromatography-free and eco-friendly protocols for synthesizing aryl tosylates and mesylates from hydroxyarenes could provide a template for developing cleaner methods for producing this compound derivatives. researchgate.net These methods emphasize simplicity, shorter reaction times, and milder conditions. researchgate.net The development of one-pot microwave-assisted synthesis under green chemistry conditions is another area of active investigation for related benzimidazole (B57391) Schiff bases, which could inspire new approaches for hindered phenols. aablocks.com

Future synthetic strategies will likely focus on:

Catalyst-free reactions: Designing pathways that eliminate the need for, often expensive and toxic, metal catalysts. google.com

Benign solvents: Utilizing water or recyclable organic solvents like ethanol. google.com

Energy efficiency: Employing methods like microwave irradiation to reduce reaction times and energy consumption. aablocks.com

Atom economy: Maximizing the incorporation of starting materials into the final product to minimize waste.

Deeper Mechanistic Elucidation of Complex and Unforeseen Transformations

A thorough understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and discovering new transformations. While some reactions are well-understood, others exhibit complex and sometimes unexpected behavior.

For example, the base-catalyzed dehalogenation of this compound in the presence of oxygen leads to a variety of oxidation products, including a novel (oxocyclohexadienylidene)bisphenol. researchgate.net A radical mechanism has been proposed for the formation of these products, highlighting the compound's susceptibility to oxidation. researchgate.net The product distribution is highly dependent on the oxygen concentration, indicating a complex interplay of reaction pathways. researchgate.net

Future research will employ a combination of experimental and computational methods to unravel these intricate mechanisms. Density Functional Theory (DFT) calculations can be used to study the electronic effects of the iodine substituent on the phenolic oxygen's nucleophilicity and to predict sites for electrophilic substitution or oxidative coupling. Investigating the formation and reactivity of the corresponding phenoxy radical is also critical, as these intermediates are key to many of the observed transformations. researchgate.net

Key areas for mechanistic investigation include:

Radical reactions: Detailed studies of the radical-mediated oxidation and coupling reactions. researchgate.net

Unexpected rearrangements: Elucidating the pathways leading to unforeseen products, such as the 1,2-migration of a tert-butyl group observed in related copper-mediated phenol (B47542) oxygenations. researchgate.net

Influence of reaction conditions: Systematically studying the effects of base, solvent, temperature, and atmosphere on reaction outcomes. researchgate.net

Design and Development of New Catalytic Applications and Methodologies

The unique steric and electronic properties of this compound make it a promising candidate for use in catalysis, either as a ligand or as a catalyst itself. The bulky tert-butyl groups can create a specific steric environment around a metal center, influencing the selectivity of catalytic reactions.

While direct catalytic applications of this compound are still emerging, related hindered phenols have been successfully employed in various catalytic systems. For instance, complexes of Co(OAc)2 with multidentate N-heterocyclic podand ligands have shown efficiency in the oxygenation of phenols. researchgate.net The development of novel, air- and moisture-stable pre-catalysts, such as those based on 2-(2'-di-tert-butylphosphine)biphenylpalladium(II) acetate (B1210297) for amination reactions, demonstrates the potential for designing robust catalysts based on sterically hindered scaffolds. sigmaaldrich.com

Future research in this area will focus on:

Ligand design: Synthesizing derivatives of this compound that can act as ligands for transition metals in reactions like cross-coupling and oxidation.

Organocatalysis: Exploring the potential of this compound and its derivatives to act as organocatalysts, for example, in reactions involving hydrogen bonding or activation of substrates.